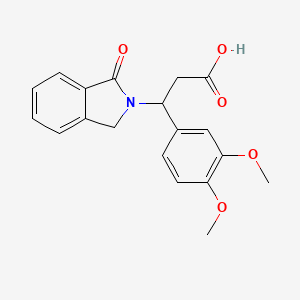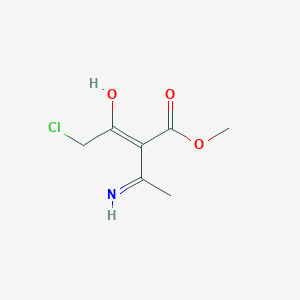
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate involves several steps. One common method includes the reaction of 3-amino-2-buten-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . Additionally, its unique structural properties make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and post-translational modifications .
Comparison with Similar Compounds
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate can be compared with similar compounds such as:
Methyl 3-amino-2-(2-bromoacetyl)but-2-enoate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 3-amino-2-(2-iodoacetyl)but-2-enoate: Contains an iodine atom, which can influence its chemical properties and reactivity.
Methyl 3-amino-2-(2-fluoroacetyl)but-2-enoate:
This compound stands out due to its specific reactivity and applications in proteomics research, making it a unique and valuable compound in scientific studies.
Properties
IUPAC Name |
methyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-4(9)6(5(10)3-8)7(11)12-2/h9-10H,3H2,1-2H3/b6-5-,9-4? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWSBPFHFADSMY-WVDYFFATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)
![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)
![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide](/img/structure/B2862496.png)
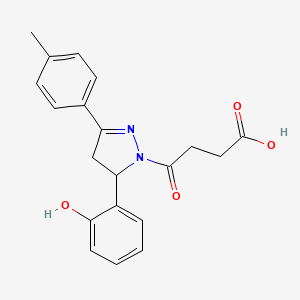
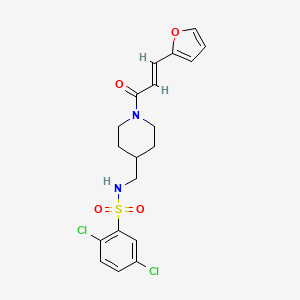
![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)
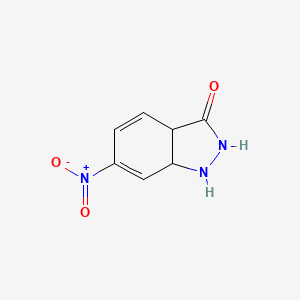
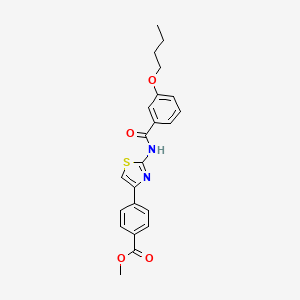
![2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2862503.png)
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)
